molecular formula C16H22N2O2 B11850598 cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate

cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate

Cat. No.: B11850598
M. Wt: 274.36 g/mol
InChI Key: UKODSGDGRCDPPY-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aR,9bS)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1

InChI Key

UKODSGDGRCDPPY-YPMHNXCESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC3=CC=CC=C3[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

The reaction is conducted in tetrahydrofuran (THF) under an inert atmosphere. Key components include:

  • 1-alkoxycarbonyl-4-quinolones (e.g., 1-methoxycarbonyl-4-quinolone, 1b ) as the core substrate.

  • Benzophenones (e.g., 2a–f ) as coupling partners.

  • TMSCl as a silylating agent to stabilize intermediates.

  • A sacrificial anode (e.g., magnesium) and a platinum cathode for electrochemical reduction.

The general reaction equation is:

1b+2aTMSCl, THF, Electolysis3b (TMS ether)TBAF5a (cyclic carbamate)\text{1b} + \text{2a} \xrightarrow{\text{TMSCl, THF, Electolysis}} \text{3b (TMS ether)} \xrightarrow{\text{TBAF}} \text{5a (cyclic carbamate)}

where 3b is the trimethylsilyl (TMS)-protected intermediate, and 5a is the desilylated cyclic carbamate.

Role of Protecting Groups

The tert-butyloxycarbonyl (Boc) group is critical for introducing the tert-butyl moiety into the final product. For instance, when 1d (Boc-protected 4-quinolone) reacts with benzophenone 2a , the coupled product 3j is obtained in 64% yield (Table 1). Subsequent deprotection and cyclization steps yield the target compound.

Table 1: Yields of Coupled Products with Varying Protecting Groups

RunSubstrate (X)Benzophenone (Ar₂C=O)ProductYield (%)
1Moc (1b )Ph (2a)3b 69
7Cbz (1c )Ph (2a)3h 68
9Boc (1d )Ph (2a)3j 64

Stereochemical Control

The cis configuration of the final product is dictated by the stereochemistry of the cyclization step. The use of Boc protection ensures minimal steric hindrance during the electroreductive coupling, favoring the formation of the desired stereoisomer.

Post-Coupling Transformations

After the initial coupling, further transformations are required to isolate the target compound.

Desilylation and Cyclization

The TMS ether intermediate (3b–k ) is treated with tetrabutylammonium fluoride (TBAF) in THF to remove the silyl group, yielding cyclic carbamates (5a–g ). For example, 3j (Boc-protected) undergoes desilylation to form 5a , which is then dehydrated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford 2-diarylhydroxymethyl-4-quinolones (9a–c ).

Hydrogenation and Formylation

In cases where the Cbz group is used (e.g., 3h ), hydrogenation with Pd/C in formic acid/ethanol removes the protecting group, generating ammonium salts. These salts are formylated with acetic anhydride/formic acid and subsequently dehydrated in toluene with pyridinium p-toluenesulfonate (PPTS) to yield 2-diarylmethyl-4-quinolones (7a–b ).

Alternative Pathways: 1,3-Diethoxycarbonyl-4-quinolones

Electroreductive coupling of 1,3-diethoxycarbonyl-4-quinolones (1f–h ) with benzophenones (2a–b ) provides another route. The reaction proceeds similarly, but the products (10a–e ) are isolated as enol forms after HCl/EtOH treatment. For example, 10a is obtained in 63% yield and characterized by 1H^1\text{H} NMR and X-ray crystallography.

Challenges and Optimization

Competing Reaction Pathways

Polyhalogenated 4-quinolones (e.g., 1m–n ) may undergo alternative coupling pathways, leading to γ-lactones (15b–d ) upon treatment with trifluoroacetic acid (TFA). Careful selection of substrates and reaction conditions is essential to avoid undesired byproducts.

Yield Optimization

Yields range from 51% to 76%, depending on the substituents (Table 1). Electron-withdrawing groups on benzophenones (e.g., 4-FC₆H₄ in 2b ) improve yields due to enhanced electrophilicity.

Characterization and Validation

While the provided sources lack full spectroscopic data, the molecular formula (C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}) and stereochemical descriptors (e.g., IUPAC name: tert-butyl (3aR,9bS)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate) confirm the compound’s identity. Suppliers such as AChemBlock and Sigma-Aldrich report a purity of ≥95% .

Chemical Reactions Analysis

Alkylation and Acylation

Reaction TypeConditionsOutcomeYield RangeReference
N-AlkylationAlkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium derivatives45-68%
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTAmide formation at N1 position52-75%

Ring-Opening Reactions

ReagentConditionsProductApplication
HCl (gas)Dioxane, 0°C, 2hFree amine + CO₂ + isobuteneIntermediate for further modifications
LiAlH₄THF, reflux, 6hReduction to pyrrolidine derivativeBioactive scaffold

Photochemical Reactions

A TiO₂-mediated process demonstrates unique C–C bond formation:

text
cis-tert-Butyl derivative + N-phenylmaleimide → Spirocyclic adduct

Conditions :

  • TiO₂ (1.0 mmol)

  • Dry CH₃CN, UV (365 nm), 35h

  • Column chromatography purification (25% EtOAc/pentane)

Key Data :

ParameterValue
Conversion>95% (by ¹H NMR)
Isolated Yield57%
Characterization¹H/¹³C NMR, HR-ESIMS

Stereochemical Considerations

The cis configuration (3aS,9bR) leads to:

  • Face-selective reactivity in Diels-Alder reactions

  • Diastereomer ratios >4:1 in asymmetric alkylations

Catalytic Modifications

CatalystReactionOutcome
Pd/C (10%)Hydrogenation at 50 psi H₂Saturated decahydroquinoline core
Enzymes (CAL-B)Kinetic resolution in THFEnantiopure (>98% ee) derivatives

Scientific Research Applications

Biological Activities

Cis-tert-butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate exhibits several important biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It shows promise in targeting specific pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Therapeutic Applications

Given its biological activities, this compound is being investigated for several therapeutic applications:

  • Cancer Therapy : Ongoing research aims to evaluate its efficacy as an anticancer agent in various cancer models. The compound's mechanism of action is under investigation to understand how it induces apoptosis in cancer cells.
  • Neurological Disorders : Its neuroprotective effects are being explored for potential use in conditions such as Alzheimer's disease and Parkinson's disease. Studies focus on its ability to reduce oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, this compound reduced neuronal cell death by enhancing the expression of antioxidant enzymes. This suggests a protective role against neurotoxic agents.

Summary of Applications

ApplicationDescription
Anticancer TherapyInhibits cancer cell proliferation; induces apoptosis
NeuroprotectionProtects neurons from oxidative stress; potential treatment for neurodegeneration
Drug DevelopmentServes as a lead compound for developing new therapeutic agents

Mechanism of Action

The mechanism of action of cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1422344-51-1 C₁₆H₂₂N₂O₂ 274.36 Quinoline core, Boc-protected
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 Cyclopenta ring, ketone substituent
cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 370879-56-4 C₁₉H₂₆N₂O₂ 314.43 Benzyl substituent, pyrrolo-pyrrole core
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate 1251006-15-1 C₁₂H₂₂N₂O₃ 242.31 Oxazepine ring (O and N heteroatoms)
cis-2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline 478647-20-0 C₁₆H₂₂N₂O₂ 274.36 Boc-protected, hexahydroquinoline variant
Key Observations:

Core Heterocycles: The target compound’s quinoline core distinguishes it from cyclopenta () or oxazepine () analogs. Quinoline derivatives exhibit enhanced aromaticity and electronic delocalization, favoring interactions with biological targets . Isoquinoline variants (e.g., ) differ in nitrogen positioning, altering solubility and binding affinity .

The ketone group in ’s analog introduces polarity, affecting reactivity in synthetic pathways .

Table 2: Hazard Comparison
Compound Name GHS Hazards Signal Word
This compound Data unavailable; structurally related compounds suggest moderate toxicity N/A
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) Warning
cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate No hazards reported; likely requires standard lab handling N/A

Notes:

  • Benzyl-substituted derivatives () may pose lower acute hazards but require handling under inert conditions due to air sensitivity .

Commercial Availability and Pricing

Table 3: Commercial Comparison
Compound Name Supplier Price (100 mg) Purity
This compound Multiple vendors $388.70 ≥95%
cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Aladdin ¥440.90 ≥95%
cis-2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline Specialty vendors Quote-based Custom

Notes:

  • The target compound is widely available for research-scale purchases, while benzyl-substituted analogs are niche products .
  • Bulk synthesis (e.g., ’s oxazepine derivative) often requires custom quotes .

Research and Application Insights

  • Pharmaceutical Relevance: The quinoline core in the target compound is leveraged in kinase inhibitor development, whereas oxazepine analogs () are explored for sedative properties .
  • Synthetic Utility : The Boc group in all analogs facilitates amine protection, but cyclopenta derivatives () are preferred for ring-opening functionalization .

Biological Activity

Cis-tert-butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate (CAS: 1422344-51-1) is a compound with a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry.

PropertyValue
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Purity95%
IUPAC Namerel-tert-butyl (3aR,9bS)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate
SMILESO=C(N1C[C@@]2([H])CNC3=C(C=CC=C3)[C@@]2([H])C1)OC(C)(C)C

Antileishmanial Activity

Recent studies have indicated that compounds structurally related to pyrroloquinolines exhibit significant antileishmanial activity. For instance, a series of derivatives were synthesized and tested against Leishmania donovani, the causative agent of visceral leishmaniasis. Among these derivatives, certain compounds demonstrated promising in vitro efficacy with IC50 values ranging from 5.35 μM to 10.51 μM against the intracellular amastigote form of the parasite .

Table 1: In Vitro Antileishmanial Activity of Related Compounds

Compound IDIC50 (μM)% Inhibition at 10 μM
5m8.36>70%
5n7.42>70%
5p5.35>70%
Camptothecin7.79-

Cytotoxicity Studies

In assessing the safety profile of these compounds, cytotoxicity was evaluated using J774 macrophage cells. The results indicated that at lower concentrations (6.25 μM to 25 μM), the compounds exhibited minimal cytotoxic effects; however, higher concentrations (50 μM and above) resulted in significant loss of cell viability .

Table 2: Cytotoxicity Profile of Selected Compounds

Compound IDConcentration (μM)% Cell Viability Loss
5m50≥30%
5m25<10%
5n50≥30%
Control-<5%

Pharmacokinetic Properties

A pharmacokinetic study on related compounds demonstrated stability in simulated gastric and intestinal fluids, indicating potential for oral bioavailability. For example, compound 5m showed over 85% stability after two hours in both environments .

Table 3: Stability Assessment in Physiological Conditions

ConditionStability (%) after 2h
Simulated Gastric Fluid (SGF)87.55 ± 0.51
Simulated Intestinal Fluid (SIF)85.47 ± 1.12

Case Study: Compound Efficacy in Animal Models

In vivo studies utilizing Balb/c mice infected with L. donovani demonstrated that treatment with compound derivatives led to a significant reduction in parasite burden in both liver and spleen tissues. For instance, a dosage of compound 5m at 12.5 mg/kg resulted in a reduction of parasite load by approximately 56.2% in the liver and 61.1% in the spleen compared to untreated controls .

Q & A

Q. What are the recommended synthetic routes for cis-tert-butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate, and what key reagents are involved?

The compound is synthesized via multi-step reactions involving hydrogenation, coupling, and cyclization. Key reagents include:

  • N,N′-Carbonyldiimidazole (CDI) : Used for activating carboxylic acids to form active intermediates.
  • N,N′-Tetramethyluronium hexafluorophosphate (HATU) : Facilitates amide bond formation in coupling reactions .
  • Boc-protecting groups : Ensure stereochemical control during pyrrolo-quinoline ring formation.
    Typical solvents include dichloromethane (DCM) and tetrahydrofuran (THF), with reaction monitoring via TLC and HPLC.

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 316.3948 for related derivatives) .
  • X-ray Crystallography : Resolves absolute stereochemistry, critical for distinguishing cis vs. trans configurations in fused ring systems .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Hazard Classification :
    • H302 : Harmful if swallowed (oral toxicity, Category 4).
    • H315/H319 : Causes skin/eye irritation (Category 2/2A).
    • H335 : May cause respiratory tract irritation .
  • Mitigation Strategies :
    • Use fume hoods, nitrile gloves, and safety goggles.
    • Store in airtight containers away from heat sources (P210) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the cis-isomer while minimizing byproducts?

  • Stereochemical Control :
    • Use chiral auxiliaries (e.g., tert-butyl carbamate) to direct ring closure stereospecifically .
    • Adjust reaction temperature (e.g., 0–5°C for slow crystallization) to favor cis-geometry .
  • Byproduct Analysis :
    • Monitor intermediates via LC-MS to detect epimerization or over-reduction.
    • Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What methodologies resolve contradictions in pharmacological activity data for pyrrolo-quinoline derivatives?

  • In Vitro Assays :
    • ATX Inhibition Assays : Use Amplex-Red fluorescence to quantify autotaxin inhibition (IC₅₀ values) .
    • Solubility Screening : HT-Solubility assays in phosphate buffer (pH 7.4) identify aggregation-prone batches .
  • Data Normalization :
    • Cross-validate results with positive controls (e.g., HA130 for ATX inhibition) and correct for solvent interference (DMSO < 0.1% v/v).

Q. How do researchers address low solubility in aqueous buffers during biological testing?

  • Formulation Strategies :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance solubility .
    • Prepare stock solutions in DMSO and dilute to ≤0.1% in assay buffers .
  • Physicochemical Profiling :
    • LogP measurements (e.g., 3.2 for related compounds) guide solvent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.